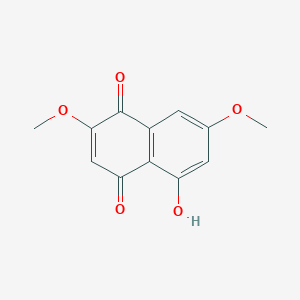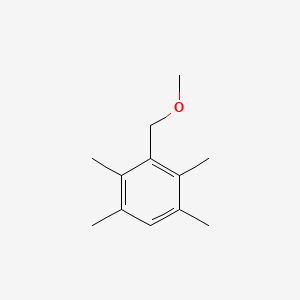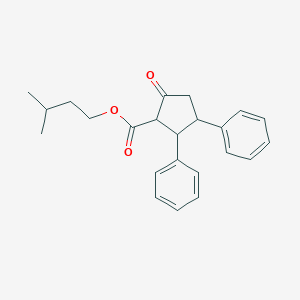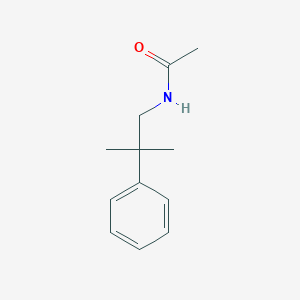
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile is an organic compound with the molecular formula C11H22N2. It is known for its unique structure, which includes a nitrile group (-CN) and a bulky tert-butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile typically involves the reaction of 2,4,4-trimethylpentan-2-ylamine with acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bulky tert-butyl group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Aminoacetonitrile: Contains both an amino group and a nitrile group, similar to 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile.
Pivalonitrile: Another nitrile compound with a bulky tert-butyl group.
Uniqueness
This compound is unique due to its combination of a nitrile group and a bulky tert-butyl group. This structure imparts specific chemical properties and reactivity that are distinct from other nitrile compounds.
Propiedades
Número CAS |
89182-64-9 |
|---|---|
Fórmula molecular |
C10H21ClN2 |
Peso molecular |
204.74 g/mol |
Nombre IUPAC |
2-(2,4,4-trimethylpentan-2-ylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c1-9(2,3)8-10(4,5)12-7-6-11;/h12H,7-8H2,1-5H3;1H |
Clave InChI |
DSNYYXXSWYJGQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NCC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)



![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)

![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)




![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)


